Acetic acid, (8-methyl-8-azabicyclo[3.2.1]oct-3-ylidene)-, ethyl ester
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Overview
Description
ETHYL 2-{8-METHYL-8-AZABICYCLO[3.2.1]OCTAN-3-YLIDENE}ACETATE is a chemical compound with the molecular formula C12H19NO2 and a molecular weight of 209.29 g/mol . It is a derivative of the 8-azabicyclo[3.2.1]octane scaffold, which is the central core of the family of tropane alkaloids . These alkaloids are known for their wide array of interesting biological activities .
Preparation Methods
The synthesis of ETHYL 2-{8-METHYL-8-AZABICYCLO[3.2.1]OCTAN-3-YLIDENE}ACETATE involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold . This can be achieved through various methodologies, including the enantioselective construction of an acyclic starting material that contains all the required stereochemical information . Another approach involves the stereochemical control directly in the transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .
Chemical Reactions Analysis
ETHYL 2-{8-METHYL-8-AZABICYCLO[3.2.1]OCTAN-3-YLIDENE}ACETATE undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
ETHYL 2-{8-METHYL-8-AZABICYCLO[3.2.1]OCTAN-3-YLIDENE}ACETATE has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various tropane alkaloids . In biology, it is studied for its potential biological activities . In medicine, it is investigated for its potential therapeutic applications . In industry, it is used in the production of various chemical products .
Mechanism of Action
The mechanism of action of ETHYL 2-{8-METHYL-8-AZABICYCLO[3.2.1]OCTAN-3-YLIDENE}ACETATE involves its interaction with specific molecular targets and pathways . The exact molecular targets and pathways involved depend on the specific biological activity being studied . For example, in the case of its potential therapeutic applications, it may interact with specific receptors or enzymes involved in the disease process .
Comparison with Similar Compounds
ETHYL 2-{8-METHYL-8-AZABICYCLO[3.2.1]OCTAN-3-YLIDENE}ACETATE is unique compared to other similar compounds due to its specific structure and biological activities . Similar compounds include other derivatives of the 8-azabicyclo[3.2.1]octane scaffold, such as 3α-Acetoxytropane . These compounds share a similar core structure but differ in their specific functional groups and biological activities .
Properties
CAS No. |
2858-77-7 |
---|---|
Molecular Formula |
C12H19NO2 |
Molecular Weight |
209.28 g/mol |
IUPAC Name |
ethyl 2-(8-methyl-8-azabicyclo[3.2.1]octan-3-ylidene)acetate |
InChI |
InChI=1S/C12H19NO2/c1-3-15-12(14)8-9-6-10-4-5-11(7-9)13(10)2/h8,10-11H,3-7H2,1-2H3 |
InChI Key |
SQNOQCVPMVYWBB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=C1CC2CCC(C1)N2C |
Origin of Product |
United States |
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